HSD17B13-IN-80 Estradiol Inhibition Potency vs. BI-3231 and INI-678
HSD17B13-IN-80 exhibits an IC50 of ≤ 0.1 μM (≤ 100 nM) for inhibition of HSD17B13 using estradiol as substrate [1]. This potency positions it as a moderately potent tool compound, distinct from the ultra-potent chemical probe BI-3231 (IC50 = 1 nM for human HSD17B13; Ki = 0.7 nM) [2] and the structurally uncharacterized clinical candidate INI-822 (potency undisclosed in public domain). The 100-fold lower potency relative to BI-3231 may be advantageous for dose-response studies requiring a broader dynamic range or for evaluating partial inhibition phenotypes.
| Evidence Dimension | Inhibition of HSD17B13 enzymatic activity (estradiol substrate) |
|---|---|
| Target Compound Data | IC50 ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (human HSD17B13), 13 nM (mouse HSD17B13); Ki = 0.7 nM |
| Quantified Difference | HSD17B13-IN-80 is approximately 100-fold less potent than BI-3231 (≤ 100 nM vs. 1 nM) at human HSD17B13 |
| Conditions | Biochemical enzyme inhibition assay; estradiol as substrate; assay conditions per vendor datasheets |
Why This Matters
The 100-fold potency differential enables researchers to select the appropriate tool compound based on desired inhibition window: BI-3231 for maximal target engagement studies, HSD17B13-IN-80 for studies requiring moderate inhibition or dose-response curve characterization.
- [1] TargetMol. HSD17B13-IN-80 Product Page. T86672. IC50 ≤ 0.1 μM for estradiol. View Source
- [2] MedChemExpress. BI-3231 Product Datasheet. HY-139664. IC50: 1 nM (human), 13 nM (mouse); Ki = 0.7 nM. View Source
